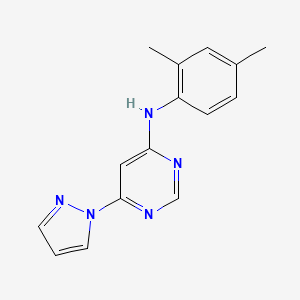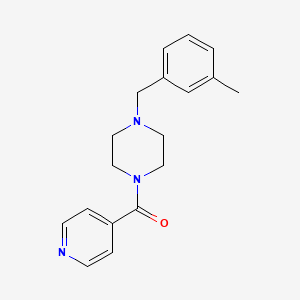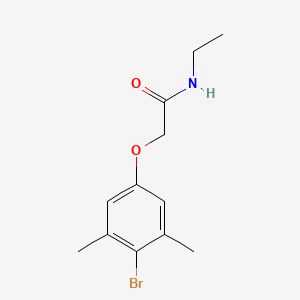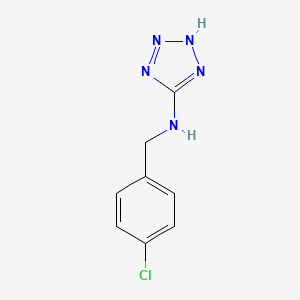
2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 by researchers at the University of Connecticut, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is complex and not fully understood. It is known to inhibit the reuptake of the endocannabinoid anandamide, which is a natural pain reliever produced by the body. By inhibiting anandamide reuptake, 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide enhances the body's natural pain relief mechanisms. It also has other effects on the endocannabinoid system, including activating cannabinoid receptors and inhibiting the breakdown of endocannabinoids.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the endocannabinoid system, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also has antioxidant properties and has been shown to protect against oxidative stress in cells. Additionally, it has been shown to have effects on the serotonin and dopamine systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide for lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. This makes it easier to study than natural compounds, which can be difficult to obtain in sufficient quantities. One limitation of 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is that its mechanism of action is complex and not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One area of interest is its potential as a treatment for chronic pain. Several studies have shown that 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is effective in reducing pain in animal models of chronic pain, and further research is needed to determine its potential as a human pain medication. Additionally, there is interest in studying its potential as a neuroprotective agent in conditions such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in studying its effects on other systems in the body, such as the immune system and the cardiovascular system.
Méthodes De Synthèse
The synthesis method for 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves several steps. First, 2,5-dimethylphenol is reacted with propionyl chloride to form 2,5-dimethylphenyl propionate. This intermediate is then reacted with 1-naphthylamine to form the target compound, 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including pain management, neuroprotection, and cancer treatment. In particular, it has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. It has also been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14-10-11-15(2)19(12-14)23-13-20(22)21-18-9-5-7-16-6-3-4-8-17(16)18/h5,7,9-12H,3-4,6,8,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYQFVPRRPKTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)

![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)
![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)

![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)


![N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)


